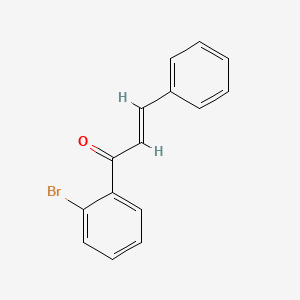
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one of the phenyl rings, which can significantly influence its chemical reactivity and properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, the reaction involves 2-bromobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
Analyse Chemischer Reaktionen
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring makes it susceptible to electrophilic aromatic substitution reactions. Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Nucleophilic Addition: The α,β-unsaturated carbonyl system allows for nucleophilic addition reactions. Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl carbon.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form saturated ketones. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-(2,4-dibromophenyl)-3-phenylprop-2-en-1-one .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity and disruption of cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one can be compared with other chalcones and brominated aromatic compounds:
Chalcones: Similar compounds include 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one and 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one. These compounds share the chalcone backbone but differ in their substituents, which can affect their reactivity and biological activity.
Brominated Aromatics: Compounds such as 2-bromoacetophenone and 2-bromobenzaldehyde are structurally related and share similar reactivity patterns due to the presence of the bromine atom.
Eigenschaften
CAS-Nummer |
300657-41-4 |
|---|---|
Molekularformel |
C15H11BrO |
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
(E)-1-(2-bromophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
InChI-Schlüssel |
WXJLEXKNEAEXTI-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


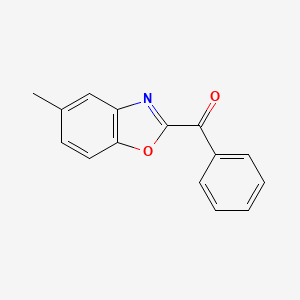

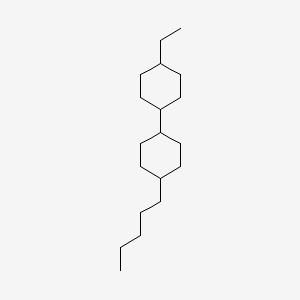
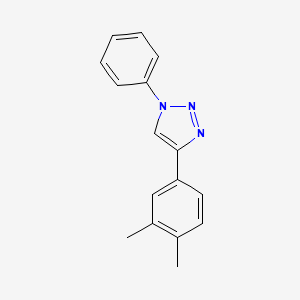


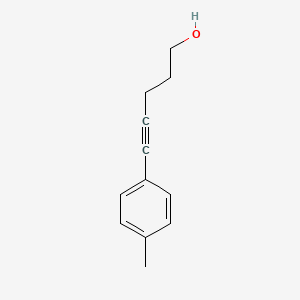
![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)
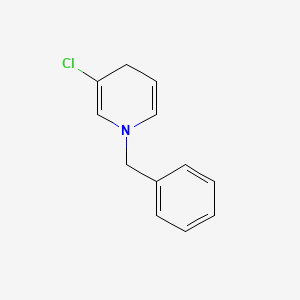

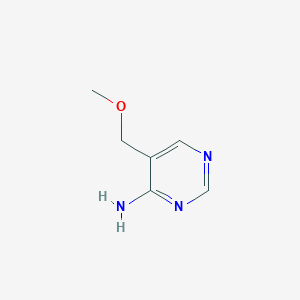
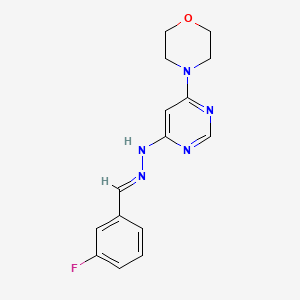

![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
